1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
Description
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a complex organic molecule, characterized by its pyrazolyl and benzimidazolyl functional groups. These components suggest potential biological activity and a role in medicinal chemistry.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(12-22-13-20-17-4-1-2-5-18(17)22)24-14-6-7-15(24)11-16(10-14)23-9-3-8-21-23/h1-5,8-9,13-16H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECWYYEOAQNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one typically involves multiple steps:
Formation of the pyrazolyl and benzimidazolyl intermediates.
Introduction of the bicyclic octane ring.
Final coupling reaction to form the complete molecule.
The specific conditions include:
Temperature: : Often under controlled cooling or heating environments.
Catalysts: : Various metal catalysts (like Pd, Cu) to facilitate coupling reactions.
Solvents: : A range of organic solvents, such as dichloromethane or ethanol, depending on the step.
Industrial Production Methods
Industrial-scale production mirrors the laboratory methods but optimizes for scalability and cost-efficiency. Reactions are conducted in large reactors with automated monitoring and control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized under specific conditions to modify the functional groups.
Reduction: : Potential reduction to alter its pharmacophore characteristics.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: : Varies, but typically involves halogenated intermediates and appropriate nucleophiles.
Major Products
The major products formed from these reactions include various functionalized derivatives, each with potential unique biological activities.
Scientific Research Applications
This compound has significant applications across various fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its role in modulating biological pathways.
Medicine: : Potential therapeutic agent, possibly acting as a receptor antagonist or enzyme inhibitor.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its bicyclic and aromatic structures allow it to fit into binding sites, influencing biological pathways.
Molecular Targets and Pathways
Enzymes: : Potential inhibition or activation of key metabolic enzymes.
Receptors: : Binding to receptors, possibly altering signal transduction.
Comparison with Similar Compounds
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural complexity, which confer unique properties.
List of Similar Compounds
1H-Pyrazol-1-yl: derivatives: Similar scaffolds with different substitutions.
Benzimidazole: derivatives: Known for diverse pharmacological properties.
Azabicyclo[3.2.1]octane: derivatives: Used in various chemical and pharmaceutical applications.
This blend of features makes it a valuable compound for further exploration in both scientific research and industrial applications.
Biological Activity
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a novel chemical entity with potential therapeutic applications, particularly in the field of inflammation and pain management. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes both a pyrazole and a benzimidazole moiety, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 273.36 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Pyrazole | Pyrazole |
| Benzimidazole | Benzimidazole |
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
One of the most significant biological activities of this compound is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is an enzyme involved in the degradation of palmitoylethanolamide (PEA), an endogenous compound with anti-inflammatory properties. By inhibiting NAAA, the compound preserves PEA levels, enhancing its therapeutic effects.
Key Findings:
- IC50 Values: The compound has demonstrated low nanomolar inhibition of NAAA with an IC50 value reported at .
- Mechanism of Action: The inhibition is non-covalent, which suggests a reversible interaction with the enzyme .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole and benzimidazole moieties significantly influence the inhibitory potency against NAAA.
| Modification | IC50 (μM) | Comment |
|---|---|---|
| Parent Compound | 0.042 | Strong inhibition |
| 3-Methyl Derivative | 0.33 | Enhanced potency |
| 5-Tert-butyl Derivative | 0.78 | Moderate activity |
These findings suggest that specific substitutions on the pyrazole ring can enhance lipophilicity and improve binding affinity to the target enzyme .
Pharmacological Studies
In vivo studies have shown that the compound exhibits significant analgesic and anti-inflammatory effects, making it a candidate for further development in pain management therapies.
Case Studies
Recent pharmacological evaluations have highlighted the efficacy of this compound in various models:
- Animal Models of Inflammation: The compound demonstrated significant reductions in inflammatory markers and pain responses.
- Clinical Relevance: Its ability to maintain elevated levels of PEA suggests potential applications in chronic pain conditions.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing bicyclo[3.2.1]octane derivatives with pyrazole and benzimidazole substituents?
- Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the bicyclo[3.2.1]octane core via cyclization reactions, often using reagents like phenyl hydrazine and ethyl acetoacetate under reflux with glacial acetic acid (70°C, 90 min) .
- Step 2 : Functionalization with pyrazole and benzimidazole groups via nucleophilic substitution or coupling reactions. For example, benzimidazole derivatives are synthesized by condensing 2-acetyl benzimidazole with aldehydes in ethanol/water mixtures, followed by NaOH-mediated cyclization .
- Key Tools : TLC for reaction monitoring, recrystallization for purification, and IR/NMR for structural validation .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Answer : Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example:
- Case Study : A study optimized pyrazole-benzimidazole coupling by testing ethanol/water ratios (1:1 to 3:1) and reaction times (2–8 hours), identifying 3:1 ethanol/water and 6 hours as optimal (yield: 80%) .
- Statistical Tools : ANOVA or response surface methodology (RSM) can identify critical factors .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel chemical reactions?
- Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as transition states for nucleophilic attacks on the bicyclo[3.2.1]octane scaffold .
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can explore potential reaction mechanisms, reducing trial-and-error experimentation .
- Case Study : ICReDD applied DFT to design a Mannich reaction involving pyrazole-phenol derivatives, achieving 90% accuracy in predicting optimal conditions .
Q. What advanced techniques are used to resolve contradictions in biological activity data (e.g., antimicrobial vs. antitumor results)?
- Answer :
- Mechanistic Studies : Combine molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases for antitumor activity) with in vitro assays (e.g., MTT for cytotoxicity) .
- Data Integration : Use machine learning to correlate structural features (e.g., substituent electronegativity) with activity trends. For example, electron-withdrawing groups on benzimidazole may enhance antimicrobial but reduce antitumor efficacy .
Q. How can AI-driven process simulation enhance large-scale synthesis of this compound?
- Answer :
- COMSOL Multiphysics : Model heat/mass transfer in reactors to optimize scalability. For instance, simulate solvent evaporation rates during reflux to prevent byproduct formation .
- Smart Laboratories : Implement AI for real-time adjustments (e.g., adjusting stir speed if precipitation occurs during benzimidazole coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
